molecular formula C4H4ClN3O2 B1470825 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid CAS No. 1781676-47-8

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid

Cat. No.: B1470825
CAS No.: 1781676-47-8
M. Wt: 161.55 g/mol
InChI Key: JMUYZQVFWRPREC-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the first position, and a carboxylic acid group at the fifth position of the triazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters allows for efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove oxygen atoms.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted triazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Esterification Products: Esters of this compound.

Scientific Research Applications

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,4-Triazole-3-carboxylic acid
  • 3-Carboxy-1H-1,2,4-triazole
  • 5-Carboxy-1H-1,2,4-triazole

Uniqueness

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to the presence of the chlorine atom and the methyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

5-chloro-2-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-8-2(3(9)10)6-4(5)7-8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUYZQVFWRPREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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